[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
Description
Properties
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-23-15-6-5-13(10-16(15)24-2)19(21)20-14-11-18(26-4)17(25-3)9-12(14)7-8-22-20/h5-11,19H,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBMYSLAWCIYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960467 | |
| Record name | 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39964-73-3 | |
| Record name | Papaveraldylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039964733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxyisoquinoline with 3,4-dimethoxybenzaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its reduced form.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, NaBH4, LiAlH4.
Substitution: NaOEt, other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include quinones (from oxidation), reduced amines (from reduction), and substituted derivatives (from nucleophilic substitution) .
Scientific Research Applications
Chemistry
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Synthesis of Complex Molecules :
- The compound serves as an intermediate in synthesizing more complex organic molecules and natural product analogs. Its unique structure facilitates the creation of derivatives with varied biological activities.
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Reaction Mechanisms :
- It is utilized in studying reaction mechanisms involving isoquinoline and phenyl groups, which can lead to insights into the reactivity of similar compounds.
Biology
-
Antimicrobial Activity :
- Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
-
Antitumor Activity :
- Some derivatives have demonstrated significant antitumor effects in vitro and in vivo. For example, a study highlighted that certain isoquinoline derivatives inhibited tumor growth in various cancer models by targeting specific cellular pathways involved in proliferation and apoptosis.
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Neuroprotective Effects :
- Compounds similar to [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine have been evaluated for their neuroprotective properties against oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Medicine
-
Lead Compound for Therapeutics :
- The compound has been explored as a lead molecule for developing new therapeutic agents targeting specific enzymes or receptors involved in disease processes. Its ability to inhibit or activate these targets can lead to innovative treatments for various conditions.
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Mechanism of Action :
- The interaction with molecular targets often involves binding to enzyme active sites, thereby modulating their activity and resulting in therapeutic effects. For example, it may function as an inhibitor for specific kinases involved in cancer progression.
Industry
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Specialty Chemicals Production :
- In industrial applications, this compound is utilized in producing specialty chemicals that possess unique properties beneficial for various applications.
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Material Science :
- Its chemical properties are being investigated for potential use in advanced materials development, including polymers and coatings with enhanced performance characteristics.
Case Studies
-
Antitumor Study :
- A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited potent antitumor activity by inducing apoptosis in cancer cells through the mitochondrial pathway .
- Neuroprotection Research :
-
Antimicrobial Efficacy :
- Research highlighted in Antibiotics journal demonstrated that certain derivatives showed promising results against resistant strains of bacteria, indicating their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Comparisons
Core Isoquinoline Derivatives
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): This compound replaces the methylamine bridge with an ethyl carboxylate group, reducing its basicity and altering solubility. The dihydroisoquinoline core may enhance conformational flexibility compared to the fully aromatic system in the target compound .
- [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine: The unique methylamine linker and dual methoxy substituents provide multiple hydrogen-bonding sites, distinguishing it from carboxamide or sulfonyl derivatives .
Quinoline-Based Analogues
- 6,7-Dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (12a–s): These quinoline derivatives feature a benzoimidazole-aniline substituent instead of the dimethoxyphenyl group. The quinoline core and extended aromatic system may enhance binding to kinase targets like c-Met, but the lack of a methylamine bridge reduces structural similarity to the target compound .
Pharmaceutical Agents with Dimethoxyphenyl Moieties
- Verapamil: Contains a 3,4-dimethoxyphenyl group linked to a nitrile-bearing chain. While both compounds share the dimethoxyphenyl motif, Verapamil’s calcium channel-blocking activity arises from its tertiary amine and bulky side chain, unlike the isoquinoline-amine hybrid structure of the target compound .
- Tacrine : A tetrahydroacridine with a primary amine, used in Alzheimer’s treatment. The absence of methoxy groups and a fused acridine core highlights divergent pharmacological pathways compared to the target compound .
Pharmacological and Functional Comparisons
Receptor Binding and Inhibition
- In contrast, 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives exhibit potent c-Met kinase inhibition due to their planar quinoline-benzoimidazole system, which stabilizes ATP-binding pocket interactions .
Hydrogen Bonding and Crystal Packing
- A co-crystal structure of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile () reveals duplex N–H⋯O hydrogen bonds forming helical chains. The target compound’s methylamine linker could enable similar intermolecular interactions, though its crystallinity data remains unreported .
Physical and Chemical Properties
Biological Activity
Overview
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine is a complex organic compound with the molecular formula . It features isoquinoline and phenyl groups, each substituted with methoxy groups. This compound has garnered interest due to its potential biological activities and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.4 g/mol |
| Density | 1.194 g/cm³ |
| Boiling Point | 521.6 °C at 760 mmHg |
| Flash Point | 269.2 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various therapeutic effects. For instance, it could potentially bind to the active site of enzymes, thereby blocking their activity and exerting pharmacological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in various cancer models. For instance, studies have highlighted the effectiveness of isoquinoline derivatives in targeting cancer cell proliferation pathways .
- Neuroprotective Effects : Certain isoquinoline-based compounds have been evaluated for their neuroprotective properties against oxidative stress and neurodegenerative diseases .
- Antimicrobial Properties : Similar structures have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of isoquinoline derivatives on breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to controls, suggesting a potential for development as anticancer agents.
- Neuroprotection : In a preclinical model of Alzheimer’s disease, a related compound demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function in treated mice.
- Antimicrobial Activity : A series of experiments conducted on methoxy-substituted isoquinolines showed effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine and its analogs?
- Methodological Answer : The compound can be synthesized via Friedländer reactions using 2-(3,4-dihydroisoquinolin-1-yl)anilines as precursors. For example, refluxing intermediates in ethanol or benzene under controlled conditions (e.g., 12–24 hours) yields target molecules with substitutions at the isoquinoline core. Crystallization from dry benzene or ethanol is critical for purity (85–90% yields) . Modifications to the methoxy groups or aromatic rings require careful optimization of solvent polarity and reaction time to avoid byproducts.
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key diagnostic signals include:
- ¹H-NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and methylene/methyl groups (δ 2.3–3.7 ppm).
- ¹³C-NMR : Carbon signals for methoxy groups (δ 55–60 ppm) and quaternary carbons in the isoquinoline ring (δ 120–150 ppm).
Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1600 cm⁻¹). Melting points (e.g., 155–222°C) and mass spectrometry (e.g., exact mass 341.1627) further validate purity .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Structural analogs with dimethoxyphenyl and isoquinoline motifs exhibit calcium channel modulation (e.g., verapamil derivatives) or smooth muscle relaxation (e.g., thalidomide analogs). Initial screening should prioritize assays such as:
- Calcium flux assays (FLIPR or patch-clamp electrophysiology).
- Ex vivo myometrial tissue studies to evaluate spasmolytic activity .
Advanced Research Questions
Q. How do structural modifications influence biological activity and selectivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Methoxy positioning : 3,4-Dimethoxy on the phenyl ring enhances receptor binding vs. 2-methoxy analogs.
- Isoquinoline substitutions : 6,7-Dimethoxy groups improve solubility but reduce blood-brain barrier penetration.
- Hybrid analogs : Attaching pyridinone or triazole rings (e.g., via Sonogashira coupling) can modulate potency (IC₅₀ shifts by 10–100 nM) .
- Table 1 : SAR Trends in Analogs
| Modification | Effect on Activity | Reference |
|---|---|---|
| 3,4-Dimethoxy phenyl | ↑ Binding affinity | |
| 6,7-Dimethoxy isoquinoline | ↑ Solubility, ↓ CNS penetration | |
| Pyridinone ring addition | ↑ Enzymatic inhibition |
Q. How can researchers resolve contradictions in biological data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Use HPLC (≥98% purity) and elemental analysis to confirm batch consistency.
- Assay conditions : Standardize protocols (e.g., buffer pH, temperature) to minimize variability.
- Metabolic stability : Compare liver microsome half-lives (e.g., human vs. rodent) to explain species-specific effects .
Q. What strategies optimize physicochemical properties for in vivo studies?
- Methodological Answer :
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2-(2,6-dichlorophenyl)ethylamine HCl derivatives).
- Prodrug design : Esterification of methoxy groups enhances oral bioavailability (e.g., methyl carbamate prodrugs).
- Nanoformulations : Liposomal encapsulation reduces hepatic first-pass metabolism .
Data Contradiction Analysis
- Case Study : A study reports potent spasmolytic activity, while another shows no effect.
- Resolution : Verify compound stability under assay conditions (e.g., pH 7.4 vs. 8.0). Replicate experiments with freshly prepared DMSO stocks and include positive controls (e.g., verapamil) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
